molecular formula C21H24ClNO B8118635 Dapoxetine-d7 (hydrochloride)

Dapoxetine-d7 (hydrochloride)

Cat. No.: B8118635
M. Wt: 348.9 g/mol
InChI Key: IHWDIQRWYNMKFM-WISGJDKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dapoxetine-d7 (hydrochloride) involves the introduction of deuterium atoms into the dapoxetine molecule. One common method is the asymmetric synthesis using chiral auxiliaries. For instance, the chiral auxiliary (S)-tert-butanesulfinamide has been used to achieve high diastereoselectivity and yield . The process typically involves the following steps:

Industrial Production Methods: Industrial production of dapoxetine-d7 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of deuterated reagents and solvents is crucial to achieve the desired deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: Dapoxetine-d7 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .

Mechanism of Action

Comparison with Similar Compounds

Dapoxetine-d7 (hydrochloride) can be compared with other selective serotonin reuptake inhibitors, such as:

Uniqueness: Dapoxetine-d7 (hydrochloride) is unique due to its deuterated nature, which enhances its stability and makes it an ideal internal standard for analytical purposes. Its rapid onset and short duration of action make it particularly suitable for treating premature ejaculation .

Properties

IUPAC Name

(1S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-1-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H/t20-;/m0./s1/i6D,7D,8D,9D,12D,13D,14D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-WISGJDKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OCC[C@@H](C3=CC=CC=C3)N(C)C)[2H])[2H])[2H])[2H])[2H].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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